molecular formula C24H25N3O3S3 B2571915 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 886958-76-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2571915
CAS No.: 886958-76-5
M. Wt: 499.66
InChI Key: BDELHCZVSVMUMV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Thiophene Ring Formation: The thiophene ring is introduced through a reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The benzothiazole and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of Benzamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research.

Structural Characteristics

The compound features several notable structural components:

  • Benzothiazole ring : Known for its role in various pharmacological activities.
  • Thiophene ring : Contributes to the compound's electronic properties.
  • Sulfamoyl group : Enhances solubility and biological interaction.

Molecular Properties

PropertyData
IUPAC NameThis compound
Molecular FormulaC20H20N4O3S2
Molecular Weight420.52 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer. The compound's mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Case Study : A study demonstrated that derivatives of benzothiazole significantly inhibited the proliferation of A431 and A549 cancer cells, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains. The structure allows for interactions with microbial targets, potentially disrupting their metabolic processes.

Microbial TargetMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10.7–21.4 μmol/mL
Escherichia coli21.4–40.2 μmol/mL

This data suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential use in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cytokine Modulation : By modulating inflammatory pathways, it can reduce tissue damage associated with chronic inflammation.

Research Findings and Future Directions

Recent studies highlight the need for further exploration of this compound's pharmacokinetic properties and its potential as a lead candidate in drug development. The incorporation of additional functional groups may enhance its activity profile and selectivity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S3/c1-5-27(6-2)33(29,30)18-13-11-17(12-14-18)22(28)26-24-21(15(3)16(4)31-24)23-25-19-9-7-8-10-20(19)32-23/h7-14H,5-6H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELHCZVSVMUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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